(R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHNUZUCVZTLK-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole and Its Analogues
Stereoselective Synthesis of the Chiral Pyrrolidine (B122466) Core
The pyrrolidine ring is a prevalent structural motif in a vast number of FDA-approved pharmaceuticals and natural products. nih.govwhiterose.ac.uk Consequently, numerous stereoselective methods have been developed for its synthesis. The creation of the specific (R) stereocenter at the 2-position of the pyrrolidine ring is critical and can be achieved through several strategic approaches. mdpi.comnih.gov
Chiral Pool-Based Synthetic Strategies
The chiral pool represents a collection of readily available, inexpensive, and enantiomerically pure natural products that serve as versatile starting materials for asymmetric synthesis. For the synthesis of (R)-pyrrolidine derivatives, amino acids such as (R)-proline and (R)-4-hydroxyproline are paramount starting materials. mdpi.comresearchgate.net
These strategies leverage the inherent chirality of the starting material, obviating the need for an asymmetric induction step. For instance, (S)-prolinol, derived from the reduction of the readily available amino acid (S)-proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), is a common precursor for many pyrrolidine-containing drugs. researchgate.net Functional group manipulation of these chiral precursors allows for the synthesis of a wide array of substituted pyrrolidine derivatives while retaining the original stereochemistry.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic precursors. Various catalytic systems have been developed for the enantioselective formation of the pyrrolidine ring.
One notable strategy involves the catalytic asymmetric C–H insertion reaction. For example, rhodium(II) catalysts have been employed for consecutive C-H insertions into a pyrrolidine moiety using donor-acceptor diazo precursors, leading to the formation of C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Another approach is the enantioselective lithiation of N-Boc-pyrrolidine, pioneered by Beak, which utilizes a complex of s-BuLi and (-)-sparteine (B7772259) for enantioselective deprotonation, followed by reaction with an electrophile to yield enantioenriched pyrrolidines. nih.gov
Recent advancements have also focused on asymmetric 'clip-cycle' reactions. whiterose.ac.uk In this methodology, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the desired pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
Below is a table summarizing various asymmetric catalytic methods for pyrrolidine synthesis.
| Catalytic Strategy | Catalyst Type | Key Features | Ref. |
| Asymmetric C–H Insertion | Rhodium(II) complexes | High enantio- and diastereocontrol from diazo precursors. | acs.org |
| Enantioselective Lithiation | s-BuLi / (-)-sparteine | Asymmetric deprotonation of N-Boc-pyrrolidine. | nih.gov |
| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization of activated amines. | whiterose.ac.uk |
| Transaminase-Triggered Cyclization | Transaminase Enzymes | Biocatalytic approach starting from ω-chloroketones. | nih.gov |
Enantioselective Approaches to (R)-Pyrrolidin-2-yl Derivatives
Beyond forming the ring itself, specific methods target the direct synthesis of (R)-pyrrolidin-2-yl derivatives. Biocatalysis, particularly the use of transaminases, has emerged as a sustainable and highly selective method. nih.gov This approach can generate 2-substituted pyrrolidines starting from commercially available ω-chloroketones, achieving high analytical yields and excellent enantiomeric excesses for both enantiomers by selecting the appropriate enzyme. nih.gov
Another powerful technique is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which constructs highly substituted pyrrolidines enantioselectively. researchgate.net Furthermore, stereoselective reduction of substituted pyrroles offers a route to functionalized pyrrolidines. Heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of up to four new stereocenters with excellent diastereoselectivity. researchgate.netnih.gov The reaction often proceeds in a two-step sequence where an initial reduction directs the subsequent stereoselective saturation of the pyrrole (B145914) ring. researchgate.net
Construction of the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring is a key structural component in numerous pharmaceuticals due to its favorable chemical properties and biological activity. researchgate.net Its synthesis can be achieved through various cyclization strategies, with cycloaddition and multi-component reactions being particularly prominent.
[3+2] Cycloaddition Reactions in Triazole Synthesis
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most versatile and widely used methods for constructing five-membered heterocycles like the 1,2,4-triazole ring. researchgate.net This reaction involves the combination of a three-atom dipole (the 1,3-dipole) with a two-atom component (the dipolarophile).
A common approach involves the reaction of nitrile imines, generated in situ from hydrazonoyl chlorides, with various dipolarophiles. researchgate.net For instance, reacting hydrazonoyl hydrochlorides with carbodiimides in the presence of a base provides an effective route to 5-amino-1,2,4-triazoles. researchgate.net
Catalysis plays a crucial role in controlling the regioselectivity of these cycloadditions. Liu et al. reported a catalyst-controlled methodology for the [3+2] cycloaddition of isocyanides with diazonium salts. isres.orgnih.govfrontiersin.org This method allows for the selective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing between a silver(I) or copper(II) catalyst, respectively, with yields often reaching up to 88%. nih.govfrontiersin.org Copper-catalyzed intermolecular [3+2] cycloadditions that trap an intermediate nitrile ylide species with a diazonium salt also provide an effective one-step synthesis of structurally diverse 1,2,4-triazoles under mild conditions. isres.org
The table below highlights different catalytic systems for [3+2] cycloaddition reactions.
| Reactants | Catalyst | Product Type | Yield (%) | Ref. |
| Isocyanides + Diazonium Salts | Ag(I) | 1,3-disubstituted-1,2,4-triazoles | High | isres.orgnih.govfrontiersin.org |
| Isocyanides + Diazonium Salts | Cu(II) | 1,5-disubstituted-1,2,4-triazoles | High | isres.orgnih.govfrontiersin.org |
| Nitrile Ylides + Diazonium Salts | Copper | 1,2,4-triazoles | Medium to High | researchgate.netisres.org |
| Azinium-N-imines + Nitriles | Copper Acetate | 1,2,4-triazolo[1,5-a]pyridines | 51-80 | researchgate.net |
Multi-Component Reaction Sequences for 1,2,4-Triazole Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. rsc.org
Several MCRs have been developed for the synthesis of 1,2,4-triazoles. A metal-free, base-promoted three-component reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones has been reported to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org Another MCR involves the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, or pyrimidines, showcasing a broad substrate scope. acs.orgorganic-chemistry.org Additionally, a three-component reaction utilizing 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regiospecific synthesis of 1-aryl 5-cyano-1,2,4-triazoles via a dipolar [3+2] annulation. organic-chemistry.org
Metal-Catalyzed and Metal-Free Methodologies for Triazole Annulation
The formation of the 1,2,4-triazole ring, a process known as annulation, is a cornerstone of the synthesis. Both metal-catalyzed and metal-free approaches have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Metal-Catalyzed Methodologies: Transition metals, particularly copper, play a significant role in facilitating the oxidative cyclization reactions required for triazole synthesis. A prominent method involves the copper-catalyzed oxidative coupling of amidines with various partners like nitriles or 2-aminopyridines. organic-chemistry.orgacs.org These reactions often utilize molecular oxygen (from air) as the terminal oxidant, making them environmentally benign. acs.org The catalytic cycle typically involves sequential N-C and N-N bond-forming oxidative coupling steps. organic-chemistry.orgacs.org For instance, a copper(I) complex supported on a functionalized mesoporous silica (B1680970) (MCM-41) has been used as a heterogeneous and recyclable catalyst for the cascade addition-oxidative cyclization of nitriles with amidines, using air as the oxidant to produce 1,2,4-triazole derivatives in high yields. frontiersin.org Catalyst-dependent regioselectivity has also been observed; copper(II) catalysis can favor the formation of 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis can selectively yield 1,3-disubstituted isomers from the cycloaddition of isocyanides with aryl diazonium salts. organic-chemistry.org
Metal-Free Methodologies: To circumvent the cost and potential toxicity of metal catalysts, a variety of metal-free annulation strategies have been devised. These often rely on the use of oxidants like iodine or selenium dioxide, or proceed through condensation reactions under basic or thermal conditions. organic-chemistry.org A general metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from hydrazones and aliphatic amines under oxidative conditions using iodine as the catalyst. organic-chemistry.org This process involves a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org Another innovative metal- and oxidant-free approach involves a three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.org This [2+1+2] cyclization strategy proceeds under mild conditions and is suitable for gram-scale applications. organic-chemistry.orgisres.org Furthermore, electrochemical methods have been developed that avoid strong oxidants and transition-metal catalysts altogether by using in situ generated reactive iodide radicals. organic-chemistry.orgisres.org
Table 1: Comparison of Triazole Annulation Methodologies
| Methodology | Catalyst/Reagent | Key Reactants | Key Features |
|---|---|---|---|
| Metal-Catalyzed | |||
| Copper-Catalyzed Oxidative Coupling | Cu(OAc)₂, Cs₂CO₃ | Amidines, Nitriles | Uses air as oxidant; good functional group tolerance. acs.org |
| Heterogeneous Copper Catalysis | Phen-MCM-41-CuBr | Nitriles, Amidines | Recyclable catalyst; cascade reaction. frontiersin.org |
| Catalyst-Dependent Cycloaddition | Cu(II) or Ag(I) | Isocyanides, Aryl Diazonium Salts | Regioselective control over 1,5- vs 1,3-disubstitution. organic-chemistry.org |
| Metal-Free | |||
| Iodine-Catalyzed Oxidation | I₂ | Hydrazones, Aliphatic Amines | Cascade C-H functionalization and aromatization. organic-chemistry.org |
| Condensation | None (Base-mediated) | Amidines, Isothiocyanates, Hydrazines | Environmentally friendly; no oxidant needed. organic-chemistry.orgisres.org |
| Electrochemical Synthesis | NH₄I (as precursor) | Aryl hydrazines, NH₄OAc | Avoids strong oxidants and metal catalysts. organic-chemistry.orgisres.org |
Coupling Strategies for the Integration of Triazole and Pyrrolidine Moieties
Once the triazole and pyrrolidine synthons are prepared, they must be strategically joined. The key challenges are to ensure a stable linkage and to control the regiochemistry of the connection, all while preserving the stereointegrity of the chiral pyrrolidine center.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is particularly well-suited for this purpose. rsc.orgnih.gov In the context of synthesizing (R)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole analogues, this can be envisioned in two ways: coupling a 5-halo-1H-1,2,4-triazole with a pyrrolidine-2-ylboronic acid (or ester), or coupling a 2-halopyrrolidine derivative with a 1,2,4-triazol-5-ylboronic acid.
The synthesis of the necessary halogenated triazoles is well-established, and their subsequent Suzuki-Miyaura coupling has been demonstrated. rsc.org For instance, a general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been reported using a palladium complex in water, highlighting the "green chemistry" potential of such approaches. rsc.org Microwave-assisted Suzuki-Miyaura reactions have also been employed to shorten reaction times and improve yields for the synthesis of substituted 1H-1,2,3-triazoles in aqueous media. benthamdirect.com A crucial aspect of these reactions is the choice of ligand for the palladium catalyst, as new triazole-based ligands have themselves been synthesized and shown to be highly effective in the coupling of challenging substrates like unactivated aryl chlorides. researchgate.net
Table 2: Exemplar Conditions for Suzuki-Miyaura Coupling on Triazole Scaffolds
| Catalyst System | Boron Source | Halide Partner | Solvent/Base | Key Feature |
|---|---|---|---|---|
| Pd(OAc)₂ / Triazole Ligand | Phenylboronic Acid | Aryl Chlorides | Dioxane / NaOBu-t | Effective for unactivated chlorides. researchgate.net |
| Pd-NHC Complex | Arylboronic Acids | 5-Halo-1,2,3-triazoles | Water / K₂CO₃ | "Green" aqueous conditions. rsc.orgnih.gov |
| Pd(OAc)₂ | Arylboronic Acids | 1H-1,2,3-triazole Bromide | Water / TBAB (Microwave) | Rapid synthesis with high yields. benthamdirect.com |
Achieving the precise C5-linkage between the pyrrolidine and triazole rings without affecting other functional groups requires careful chemo- and regioselective strategies. One effective approach begins with a chiral precursor that guides the assembly. For example, the synthesis of trans-N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring can be achieved starting from a protected pyrrolidine-based epoxide. dntb.gov.uanih.gov The epoxide ring opening with the triazole anion ensures the formation of the C-N bond at a specific position on the pyrrolidine ring, and subsequent steps can build the final structure. nih.gov This method establishes the relative stereochemistry and regiochemistry in a controlled manner.
Another powerful strategy involves the solid-phase synthesis of substituted 1,2,4-triazoles tethered to a pyrrolidine core. nih.gov By anchoring the pyrrolidine moiety to a solid support, reagents can be added sequentially to build the triazole ring directly onto the scaffold, offering a high-throughput method for creating libraries of analogues with variations on the triazole portion. nih.gov This approach ensures the pyrrolidine remains the constant core while allowing for extensive diversification of the triazole substituents.
Cascade Reactions and Domino Annulations
To enhance synthetic efficiency, multi-step sequences can be combined into a single-pot operation through cascade or domino reactions. These processes minimize purification steps, reduce waste, and can lead to the rapid assembly of complex molecular architectures. The synthesis of 1,2,4-triazoles is amenable to such strategies.
A base-mediated annulation of nitriles with hydrazines has been developed as a rapid and efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, where ammonia (B1221849) gas is liberated during the deamination-annulation sequence. rsc.org Similarly, domino annulation reactions have been reported for the synthesis of 1,2,4-triazoles from nitrile imines and succinimide (B58015) under metal-free conditions. researchgate.net Another highly efficient approach involves a base-promoted reaction of a pyrrole-2-carbonitrile (B156044) derivative with an acyl hydrazide. researchgate.netelsevierpure.com This reaction proceeds via a domino sequence of double ring closures, including enamine formation, nucleophilic attack on the nitrile, and cyclodehydration, to sequentially construct fused pyrazine (B50134) and 1,2,4-triazole ring systems with the formation of three C-N bonds in one pot. researchgate.netelsevierpure.com Such elegant cascade processes represent a powerful tool for the efficient construction of complex triazole-containing scaffolds.
Molecular Structure, Conformation, and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Electronic Structure Elucidation
Vibrational spectroscopy provides a powerful tool for identifying functional groups and probing the molecular structure. The interpretation of the FT-IR and Raman spectra of 1,2,4-triazole (B32235) derivatives can be complex due to strong hydrogen bonding in the condensed state, which often leads to broad, overlapping bands, particularly in the N-H stretching region above 2000 cm⁻¹. asianpubs.org
The FT-IR spectrum is expected to show characteristic absorption bands for both the pyrrolidine (B122466) and triazole moieties. Key vibrational modes for 1,2,4-triazole derivatives include N=N stretching (1550-1570 cm⁻¹) and C=N stretching (1411-1600 cm⁻¹). ijsr.net The N-H stretching vibrations from both the triazole and pyrrolidine rings are anticipated in the broad region of 3100-3400 cm⁻¹. oup.com For the pyrrolidine ring, characteristic C-H stretching bands would appear just below 3000 cm⁻¹, with CH₂ scissoring and bending vibrations at lower wavenumbers.
Raman spectroscopy complements FT-IR, and while N-H stretching bands are typically weak, it can be decisive in assigning certain vibrational modes. asianpubs.org Analysis of these spectra helps in understanding the intermolecular interactions, such as hydrogen bonding, that influence the compound's solid-state structure.
Table 1: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring |
|---|---|---|---|
| N-H | Stretching (Amine) | ~3300-3500 | Pyrrolidine |
| N-H | Stretching (Imin) | ~3100-3400 | 1,2,4-Triazole |
| C-H | Stretching (Aliphatic) | ~2850-2960 | Pyrrolidine |
| C-H | Stretching (Aromatic) | ~3000-3100 | 1,2,4-Triazole |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is indispensable for the unambiguous structural determination of (R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the single proton on the triazole ring is expected to appear as a singlet in the aromatic region, typically around δ 8.0-8.5 ppm. The N-H protons of both the triazole and pyrrolidine rings would likely appear as broad singlets that are exchangeable with D₂O. The protons of the chiral pyrrolidine ring would present a more complex pattern. The methine proton at the C2 position (adjacent to the triazole ring) would be a multiplet, with its chemical shift influenced by the ring's conformation. The remaining methylene (B1212753) protons on the pyrrolidine ring would exhibit diastereotopicity, leading to complex multiplets.
In the ¹³C NMR spectrum, the two carbon atoms of the 1,2,4-triazole ring are expected to resonate at approximately 150-160 ppm. urfu.ru The five carbons of the pyrrolidine ring would appear in the aliphatic region, with the chiral C2 carbon appearing around 60 ppm and the other carbons resonating further upfield. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Triazole C-H | ~8.2 (s) | ~155 |
| Triazole C-N | - | ~158 |
| Pyrrolidine C2-H | ~4.5 (m) | ~62 |
| Pyrrolidine C3-H₂ | ~2.0-2.2 (m) | ~25 |
| Pyrrolidine C4-H₂ | ~1.8-2.0 (m) | ~32 |
| Pyrrolidine C5-H₂ | ~3.0-3.3 (m) | ~46 |
| Pyrrolidine N-H | broad | - |
X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its solid-state characteristics. mdpi.com
The crystal packing would be heavily influenced by intermolecular hydrogen bonding. The N-H groups of both the pyrrolidine and triazole rings can act as hydrogen bond donors. The sp²-hybridized nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors. This functionality would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or dimeric motifs, which stabilize the crystal lattice. mdpi.com The relative orientation of the pyrrolidine and triazole rings would be a key conformational feature, determined by a balance of steric effects and the optimization of intermolecular interactions.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Confirmation
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration of chiral molecules. For this compound, the stereocenter is at the C2 position of the pyrrolidine ring. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
The resulting spectrum, particularly the sign of the Cotton effect at specific wavelengths corresponding to electronic transitions, is characteristic of a particular enantiomer. By comparing the experimental CD spectrum to that of known (R)-proline analogs or to spectra predicted by quantum-chemical calculations, the (R)-configuration of the compound can be unequivocally confirmed.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₆H₁₀N₄.
The calculated monoisotopic mass for the neutral molecule is 138.0905 Da. In ESI-HRMS, the compound would typically be observed as the protonated molecular ion [M+H]⁺ with an m/z of 139.0984. The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Expected fragmentation pathways include the cleavage of the C-C bond between the two rings and characteristic losses from the pyrrolidine ring, such as the loss of ethylene (B1197577) (C₂H₄).
Table 3: HRMS Data and Plausible Fragments
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₁₁N₄]⁺ | 139.0984 |
| [M-C₂H₄+H]⁺ | [C₄H₇N₄]⁺ | 111.0671 |
| [Pyrrolidine Ring]⁺ | [C₄H₈N]⁺ | 70.0657 |
Conformational Analysis of the Pyrrolidine Ring (Pseudorotation)
The five-membered pyrrolidine ring is not planar and exists as a dynamic equilibrium of puckered conformations. nih.gov This conformational flexibility is described by the concept of pseudorotation, which defines the state of the ring using two parameters: the phase angle (P) and the maximum puckering amplitude (Φₘₐₓ). nih.gov The pseudorotation pathway connects various twist (T) and envelope (E) conformations.
For a 2-substituted pyrrolidine like that in the title compound, the substituent significantly influences the conformational equilibrium. The ring will preferentially adopt conformations that minimize steric interactions involving the triazole group. This typically results in a preference for either a Cγ-endo ("south") or Cγ-exo ("north") pucker. The precise conformational preferences in solution can be determined experimentally using NMR spectroscopy by analyzing the vicinal proton-proton coupling constants (³JHH), which are dependent on the dihedral angles between the protons and thus on the ring's pucker. nih.govresearchgate.net
Spectroscopic Probes for Tautomeric Forms of the 1H-1,2,4-Triazole System
Unsubstituted or C-substituted 1,2,4-triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the ring nitrogens. For a 5-substituted 1,2,4-triazole, three potential tautomers exist: the 1H, 2H, and 4H forms. The relative stability of these tautomers is influenced by the nature of the substituent, the physical state (solid or solution), and the solvent. researchgate.net
Spectroscopic methods are key to identifying the predominant tautomeric form.
FT-IR Spectroscopy : The frequency and shape of the N-H stretching band can differ between tautomers due to variations in hydrogen bonding and molecular symmetry. oup.com
NMR Spectroscopy : Both ¹H and ¹³C NMR are highly sensitive to tautomerism. The chemical shift of the remaining C-H proton on the triazole ring is a key indicator. Furthermore, in solution, the position of the N-H proton signal and its potential coupling to other ring atoms can help distinguish between the forms. For example, the 1H- and 4H-tautomers are unsymmetrical, whereas the 2H-tautomer would be symmetrical if the substituent were not chiral. Studies on similar systems have shown that the 1H-tautomer is often the most stable form. ijsr.net
Computational and Theoretical Investigations of R 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory, MP2) for Electronic Structure and Geometry Optimization
No specific studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), for the electronic structure and geometry optimization of (R)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole were identified. Such calculations would typically provide insights into the molecule's stability, orbital energies, and preferred three-dimensional arrangement. For similar but distinct molecules like 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, DFT and MP2 methods have been used to characterize their molecular structure. nih.govnih.govresearchgate.neturfu.ru
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
There is a lack of published molecular dynamics (MD) simulation studies for this compound. MD simulations would be instrumental in exploring the conformational landscape of the pyrrolidine (B122466) ring and its interaction with the triazole moiety over time, providing a picture of the molecule's flexibility and dynamic behavior in different environments. Studies on other 1,2,4-triazole (B32235) derivatives have utilized molecular dynamics to understand their interactions in solution. researchgate.netnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
Specific analyses of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, for this compound are not available in the reviewed literature. The pyrrolidine and triazole rings both contain heteroatoms that could participate in hydrogen bonding, which would significantly influence the compound's physical properties and crystal packing. For other triazole-containing compounds, intermolecular forces like C—H⋯N hydrogen bonds and π–π stacking have been characterized. researchgate.netnih.gov
Topological Analyses of Electron Density (e.g., QTAIM, NCI, ELF, LOL)
No research articles detailing topological analyses of the electron density—using methods like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, Electron Localization Function (ELF), or Localized Orbital Locator (LOL)—for this compound were found. These analyses are crucial for a deep understanding of the chemical bonding and non-covalent interactions within the molecule.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
There are no specific computational predictions of spectroscopic properties, such as vibrational frequencies (IR, Raman) or NMR chemical shifts, for this compound in the available literature. Such theoretical predictions are often correlated with experimental data to confirm the molecular structure and assign spectral features. For other triazole derivatives, theoretical calculations have been shown to be in good agreement with experimental IR, Raman, and NMR spectra. nih.govurfu.ruresearchgate.net
Theoretical Studies on Tautomerism and Isomerism of the Triazole Moiety
Specific theoretical studies on the tautomerism and isomerism of the 1,2,4-triazole moiety within this compound have not been reported. The 1,2,4-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H), and computational studies are essential to determine their relative stabilities. Theoretical investigations on other 1,2,4-triazole systems have explored these tautomeric equilibria. researchgate.netresearchgate.netdntb.gov.uarad-proceedings.org
Mechanistic Elucidation of Synthetic Transformations through Computational Models
No computational models elucidating the mechanistic pathways for the synthesis of this compound were found. Theoretical chemistry plays a vital role in understanding reaction mechanisms, identifying transition states, and explaining the regioselectivity of synthetic routes. While general synthetic methods for 1,2,4-triazoles and pyrrolidines have been explored computationally, specific models for this compound are not available. rsc.orgnih.govresearchgate.net
Chemical Reactivity, Derivatization, and Scaffold Modification of R 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
Reactions at the Pyrrolidine (B122466) Nitrogen and Carbon Centers
The secondary amine of the pyrrolidine ring is a primary site for functionalization, readily undergoing reactions such as acylation and alkylation. These modifications are crucial for introducing diverse substituents that can interact with biological targets and modulate the compound's physicochemical properties.
Research has demonstrated the synthesis of a library of N-substituted pyrrolidine derivatives. researchgate.netnih.gov The pyrrolidine nitrogen can be acylated using various substituted benzoyl chlorides to yield a series of amide derivatives. nih.gov Similarly, reaction with substituted benzyl (B1604629) bromides leads to the corresponding N-benzyl amine products. nih.gov These reactions are typically carried out on a precursor salt, such as a hydrochloride salt of the pyrrolidine-triazole core, in the presence of a base to liberate the free amine for reaction. researchgate.netnih.govdntb.gov.ua
The five-membered pyrrolidine ring is a prevalent scaffold in drug discovery due to the three-dimensional diversity it imparts to molecules. nih.gov Functionalization of the preformed pyrrolidine ring is a common strategy to generate novel bioactive compounds. nih.gov The stereochemistry at the C2 position is a key feature, and reactions that preserve this chirality are essential for maintaining target-specific interactions. nih.gov
Table 1: Examples of Reactions at the Pyrrolidine Nitrogen
| Reactant | Reagent | Product Type | Reference |
| (R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole precursor | Substituted Benzoyl Chlorides | N-Acyl Amides | nih.gov |
| This compound precursor | Substituted Benzyl Bromides | N-Alkyl Amines | nih.gov |
Functionalization and Substitution Patterns on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring contains three nitrogen atoms, two of which (N1 and N4) are typically available for functionalization, primarily through alkylation and arylation reactions. A significant challenge in the modification of the 1,2,4-triazole ring is achieving regioselectivity, as reactions can lead to a mixture of N1- and N4-substituted isomers. researchgate.net
The alkylation of 1,2,4-triazoles generally results in a mixture of 1-substituted and 4-substituted products, and over-alkylation can also occur, leading to the formation of triazolium salts. researchgate.net The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the reaction temperature. researchgate.net For instance, studies on S-substituted 1,2,4-triazoles have shown that alkylation with dihaloalkanes can produce various bis(triazolyl) isomers, with N(2) alkylated isomers often being preferentially formed. nih.gov However, steric effects can favor the formation of mixed isomers like the –N1–CH2–N2– product. nih.gov
To achieve regioselective alkylation, various strategies have been developed. These often involve the use of strong bases like sodium hydride at low temperatures. researchgate.net More recently, methods using milder conditions, such as microwave irradiation in the presence of ionic liquids, have been explored to improve regioselectivity. researchgate.net Copper-catalyzed N-arylation represents another important method for functionalizing the triazole ring, allowing for the introduction of aryl groups under relatively mild conditions. nih.gov
Table 2: Regioselectivity in 1,2,4-Triazole Alkylation
| Alkylating Agent | Conditions | Major Products | Observations | Reference |
| Dibromomethane | K2CO3, Acetone | N1-CH2-N1, N1-CH2-N2, N2-CH2-N2 isomers | Reaction is regioselective towards the N1-CH2-N2 isomer due to steric effects. | nih.gov |
| 1,3-Dibromopropane | K2CO3, Acetone | N2-(3-bromopropyl)-triazole and a cyclized indolo-triazolo-diazepine | Alkylation at N1 is followed by intramolecular cyclization. | nih.gov |
| Hexylbromide | K2CO3, Ionic Liquid, Microwave | 1-Hexyl-1H-1,2,4-triazole | Microwave conditions can enhance regioselectivity. | researchgate.net |
Synthesis of Diverse Derivatives and Analogues through Post-Cyclization Modifications
Post-cyclization modification is a cornerstone strategy for generating chemical diversity from the core this compound scaffold. Once the central heterocyclic system is assembled, subsequent reactions on either the pyrrolidine or triazole moieties allow for the synthesis of a vast array of analogues.
This approach has been used to create libraries of compounds for biological screening. For example, derivatives have been synthesized by reacting the core structure with various alkylating and cyclizing agents under both thermal and microwave conditions. researchgate.net Multi-step reaction protocols starting from a functionalized triazole, such as 4-amino-1,2,4-triazole, can be used to build complex molecules. These protocols may involve the formation of Schiff bases, followed by acylation and further cyclization reactions to append additional heterocyclic rings like imidazole. chemmethod.com
In the context of drug discovery, post-cyclization modifications are key to optimizing lead compounds. For instance, in the development of CSNK2 inhibitors, optimization of an initial hit for potency, solubility, and metabolic stability led to the discovery of a potent and selective inhibitor through systematic modification of the parent scaffold. acs.org These modifications often involve a combination of reactions at both the pyrrolidine and triazole rings to fine-tune the molecule's properties.
Bioisosteric Replacements within the Triazole Moiety
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design. The 1,2,4-triazole ring itself is often employed as a bioisostere for an amide bond, offering advantages in terms of metabolic stability and its ability to form key hydrogen bonds. acs.orgnih.gov
In the development of CSNK2 inhibitors, the 1,2,4-triazole was identified as a "privileged amide bioisostere." acs.org Crystallographic studies confirmed that it successfully mimics the amide group by forming essential hydrogen bonds within the ATP-binding pocket of the enzyme. acs.org When the 1,2,4-triazole was replaced with other five-membered heterocycles such as oxadiazole, thiazole, thiadiazole, or tetrazole, a significant loss of activity was observed, highlighting the specific steric and electronic requirements of the binding site that were met by the triazole. acs.org
Conversely, the triazole moiety can also be the subject of bioisosteric replacement to modulate a compound's activity or properties. The 1H-tetrazole ring is a common bioisostere for the 1,2,3-triazole ring, and this strategy has been shown to enhance the anti-leukemic activity of certain compounds. nih.gov While this example involves a 1,2,3-triazole, the principle is applicable to 1,2,4-triazoles, where replacement with other heterocycles like tetrazoles or oxadiazoles (B1248032) is a viable strategy to explore SAR. acs.org The 1,2,3-triazole has also been used as a bioisosteric replacement for the 1,2,4-triazole in analogues of the antiviral drug Ribavirin. unimore.it
Table 3: Bioisosteric Replacement of 1,2,4-Triazole in CSNK2A2 Inhibitors
| Bioisostere | Biological Activity | Rationale for Activity/Inactivity | Reference |
| 1,2,4-Triazole | Active | Optimal fit and hydrogen bonding acceptor positioning. | acs.org |
| Oxadiazole | Weakly Active | Sub-optimal steric fit or electronic properties. | acs.org |
| Thiazole | Weakly Active | Sub-optimal steric fit or electronic properties. | acs.org |
| Thiadiazole | Weakly Active | Sub-optimal steric fit or electronic properties. | acs.org |
| Tetrazole | Weakly Active | Sub-optimal steric fit or electronic properties. | acs.org |
Regioselective and Stereoselective Functionalization Strategies
Achieving regioselectivity and stereoselectivity is critical when modifying the this compound scaffold to ensure the synthesis of a single, well-defined final product. The inherent chirality of the (R)-pyrrolidine moiety necessitates stereocontrolled synthetic methods to avoid epimerization and to generate enantiomerically pure derivatives.
Regioselectivity is a major consideration in the functionalization of the 1,2,4-triazole ring, as discussed in section 5.2. The choice of reaction conditions can direct alkylation or arylation to a specific nitrogen atom. researchgate.netnih.gov The regioselectivity of these reactions is often controlled by a combination of electronic and steric factors. nih.govmdpi.com For example, in the synthesis of fused triazolo-quinazolinones, reactions were found to proceed regioselectively to form angular rather than linear regioisomers, a preference dictated by electronic factors of the reacting tautomer. nih.gov
Stereoselectivity is paramount in reactions involving the pyrrolidine ring. Synthetic routes are designed to start from chiral precursors and proceed through stereospecific or stereoselective steps. For instance, the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring was achieved through a method involving the stereospecific ring-opening of an epoxide precursor. nih.gov This ensures that the desired relative stereochemistry of the substituents on the pyrrolidine ring is obtained. Such precise control over the three-dimensional arrangement of atoms is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Pyrrolidine (B122466) Ring Substituents on Molecular Interactions
For instance, substituents at the C-2 position of the pyrrolidine ring can directly impact the compound's basicity. nih.gov The nitrogen atom of the pyrrolidine ring confers basicity, and the presence of nearby charged or electron-withdrawing groups can modulate this property, affecting how the molecule interacts with receptor sites. nih.gov Furthermore, substitutions can alter the puckering of the ring, a phenomenon known as "pseudorotation," which changes the spatial orientation of other substituents and their ability to fit into a binding pocket. nih.gov
Research into novel GPR40 agonists demonstrated that the addition of a 4-cis-CF3 group to the pyrrolidine ring improved both the binding affinity (Ki) and agonist efficacy for the human GPR40 receptor. nih.gov This highlights how a single, strategically placed substituent can enhance molecular interactions and biological response. The effect of pyrrolidine ring substituents is a critical factor in the rational design of new bioactive compounds.
| Substituent Position | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| C-2 | Charged or Electron-Withdrawing Groups | Shifts the basicity of the pyrrolidine nitrogen. | nih.gov |
| C-4 | Various Groups | Affects the puckering (conformation) of the ring. | nih.gov |
| C-4 (cis) | Trifluoromethyl (-CF3) | Improves human GPR40 binding Ki and agonist efficacy. | nih.gov |
Impact of Triazole Substitution Patterns on Binding Affinity and Selectivity (in vitro)
The 1,2,4-triazole (B32235) ring is a key pharmacophore known for its ability to engage in hydrogen bonding, its dipole character, and its structural rigidity, all of which contribute to high-affinity interactions with biological receptors. nih.govresearchgate.net The substitution pattern on the triazole ring is a determining factor for both binding affinity and selectivity.
Studies on pyrrolo[3,4-d]pyridazinone derivatives bearing a 4-substituted-1,2,4-triazole moiety revealed clear SAR trends for cyclooxygenase (COX) inhibition. mdpi.com Derivatives with a small methyl substituent on the triazole ring demonstrated the most promising COX inhibitory activity. mdpi.com In contrast, compounds with larger, more sterically demanding aryl substituents on the triazole ring showed poor or no inhibitory activity. mdpi.com This suggests that the binding pocket of the target enzyme has specific steric constraints. The better affinity towards COX-2 was explained by the larger size of its binding pocket compared to COX-1. mdpi.com
Similarly, in the development of antitubercular agents based on a 3-thio-1,2,4-triazole moiety, the substituent at the N4 position was found to be critical. nih.gov Replacing the N4-methyl group with other lipophilic groups like ethyl or cyclopropyl (B3062369) resulted in equipotent compounds. nih.gov However, altering the core heterocycle itself, for instance by replacing the 1,2,4-triazole with bioisosteric oxadiazole or thiadiazole rings, led to a complete loss of anti-Mycobacterium tuberculosis activity. nih.gov This underscores the essential role of the specific triazole scaffold in maintaining biological function.
| Core Scaffold | Triazole Substituent | Target | In Vitro Activity Outcome | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone | Methyl (at N-4) | COX-1/COX-2 | Demonstrated the best COX inhibitory activity. | mdpi.com |
| Pyrrolo[3,4-d]pyridazinone | Aryl (at N-4) | COX-1/COX-2 | Poor or no inhibitory activity observed. | mdpi.com |
| 3-thio-1,2,4-triazolyl pyridine | Ethyl (at N-4) | M. tuberculosis | Equipotent to the N4-methyl analog. | nih.gov |
| 3-thio-1,2,4-triazolyl pyridine | Cyclopropyl (at N-4) | M. tuberculosis | Equipotent to the N4-methyl analog. | nih.gov |
| (Bioisosteric replacement) | Oxadiazole/Thiadiazole Core | M. tuberculosis | Complete loss of activity. | nih.gov |
Stereochemical Effects on Molecular Recognition and Ligand Binding
Stereochemistry is a paramount factor in molecular recognition, as biological targets like enzymes and receptors are chiral environments. The spatial arrangement of atoms in a ligand dictates how it can interact with the amino acid residues in a binding site. For compounds containing a pyrrolidine ring, the stereogenicity of its carbon atoms is a defining feature of their biological profiles. nih.gov
The "(R)" designation in (R)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole specifies the absolute configuration at the C-2 position of the pyrrolidine ring, which is the point of attachment to the triazole. This specific orientation is often crucial for correct positioning within the target's active site.
A compelling example of stereochemical influence was observed in a series of pyrrolidine-containing GPR40 agonists. nih.gov The enantiomers (R,R)-68 and (S,S)-68, which are mirror images of each other, displayed markedly different effects in a radioligand binding assay. The (R,R)-68 enantiomer potentiated the binding of the radioligand, while the (S,S)-68 enantiomer displaced it. nih.gov This suggests that the two stereoisomers adopt fundamentally different binding modes, leading to opposite effects on the radioligand's interaction with the receptor. nih.gov Such findings underscore how a change in stereochemistry can dramatically alter the molecular mechanism of action.
Correlation of Electronic and Steric Factors with Biological Activity Profiles (Pre-clinical Focus)
The biological activity of a drug candidate is governed by a combination of electronic and steric factors. Electronic factors relate to the distribution of charge in a molecule, influencing properties like polarity, basicity, and the ability to form hydrogen bonds. Steric factors relate to the size and shape of the molecule, which determine its ability to fit into a receptor's binding site.
In derivatives of 1,2,3-triazole, the presence of phenyl and pyrrolidine groups was found to confer liposolubility, a property that facilitates passage across cell membranes. nih.govnih.gov The same study noted that a chlorine atom and a carboxylic group acted as strong electron-accepting groups, influencing the electronic properties of the molecule. nih.govnih.gov
Steric hindrance plays a significant role, as seen in the previously mentioned COX inhibitors, where larger aryl substituents on the triazole ring abolished activity, likely due to a steric clash within the enzyme's active site. mdpi.com Conversely, electronic effects were highlighted in antitubercular agents, where replacing an electron-withdrawing nitro group with other bioisosteres like trifluoromethyl (CF3) led to a significant loss of activity, indicating the critical role of the electronic properties of the original motif. nih.gov The interplay between these factors is complex; for example, substituents that are sterically favorable might be electronically unfavorable, and vice-versa. Successful drug design often involves finding an optimal balance between these competing factors to achieve the desired biological profile.
| Factor | Example Feature | Observed Impact on Biological Profile | Reference |
|---|---|---|---|
| Steric (Size) | Large aryl substituents on triazole ring | Abolished COX inhibitory activity. | mdpi.com |
| Electronic (Basicity) | Charged substituents on pyrrolidine ring | Strongly affects the basicity of the scaffold. | nih.gov |
| Electronic (Electron-withdrawing) | 3,5-dinitrobenzyl motif | Crucial for potent anti-Mtb activity; replacement leads to loss of function. | nih.gov |
| Property (Liposolubility) | Phenyl and pyrrolidine groups | Confers liposolubility, aiding cell membrane passage. | nih.govnih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. growingscience.com These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, thereby optimizing the design process and reducing the need for extensive synthesis and testing. growingscience.comzsmu.edu.ua
Several QSAR studies have been successfully applied to triazole derivatives. For a series of triazole derivatives targeting the enzyme indoleamine 2,3-dioxygenase (IDO1), a 2D-QSAR model was developed using linear regression. growingscience.com The model demonstrated good statistical significance and predictive ability, with a determination coefficient (R²) of 0.680 and a predictive potential (R²test) of 0.809, confirming its reliability for designing new IDO1 inhibitors. growingscience.com
Another study focused on 1,2,4-triazole derivatives as potential agents against pancreatic cancer. researchgate.net Using methods like multiple linear regression (MLR) and multiple non-linear regression (MNLR), researchers developed robust 2D-QSAR models. The MNLR model showed a high cross-validation coefficient (Q²) of 0.90 and an external validation coefficient (R²test) of 0.852, indicating excellent predictive power. researchgate.net QSAR models have also been employed to predict the toxicity of new 1,2,4-triazole derivatives, demonstrating that structural modifications, such as the introduction of larger aromatic radicals, can significantly influence safety profiles. zsmu.edu.ua
| Compound Series/Target | QSAR Method | Key Statistical Parameters | Reference |
|---|---|---|---|
| Triazole derivatives for IDO1 inhibition | 2D-QSAR (Linear Regression) | R² = 0.680, R²cv = 0.700, R²test = 0.809 | growingscience.com |
| 1,2,4-Triazole derivatives for anti-pancreatic cancer activity | 2D-QSAR (MLR) | Q² = 0.51, R²test = 0.936 | researchgate.net |
| 1,2,4-Triazole derivatives for anti-pancreatic cancer activity | 2D-QSAR (MNLR) | Q² = 0.90, R²test = 0.852 | researchgate.net |
| 1,2,4-Triazolo[5,1-i]purine derivatives for Adenosine A3 receptor | QSAR | r² = 0.94 | researchgate.net |
Applications in Chemical Biology and Molecular Probe Development
Role as a Scaffold for the Design of Enzyme Modulators (e.g., Kinases, Hydrolases)
The 1,2,4-triazole (B32235) ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized as a core structure for the development of potent enzyme modulators. researchgate.netresearchgate.netijpca.org Its ability to form hydrogen bonds and coordinate with metal ions makes it an effective component in the design of inhibitors for various enzyme classes. ijpca.org Derivatives of the 1,2,4-triazole scaffold have been successfully designed to target a wide range of enzymes.
Kinase Inhibitors: Kinases are a major class of drug targets, particularly in oncology. Numerous kinase inhibitors have been developed incorporating the 1,2,4-triazole moiety. For instance, novel indolyl 1,2,4-triazole derivatives have been synthesized and shown to possess inhibitory activity against cyclin-dependent kinases CDK4 and CDK6. rsc.org Similarly, indazole-based inhibitors, which share heterocyclic features, have been optimized to selectively target kinases like haspin and Clk4. researchgate.net The development of inhibitors for Adaptor Protein 2-Associated Kinase 1 (AAK1) has also utilized related pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffolds. nih.gov
Aromatase Inhibitors: The 1,2,4-triazole ring is a key feature of non-steroidal aromatase inhibitors like letrozole (B1683767) and anastrozole. nih.gov This has inspired the design of new series of 1,2,4-triazole derivatives that exhibit potent aromatase inhibitory activity, a key strategy in combating hormone-dependent cancers. nih.govnih.gov
Other Enzymes: The versatility of the scaffold extends to other enzyme families. For example, compounds built around a nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole core have demonstrated nanomolar inhibition of poly-ADP-ribose polymerase (PARP) enzymes by mimicking the nicotinamide (B372718) substrate. acs.org
The inclusion of the (R)-pyrrolidine group onto the triazole core adds structural rigidity and a specific stereochemical orientation, which can be exploited to achieve selective interactions within the complex three-dimensional landscape of an enzyme's active site. nih.gov
| Enzyme Target Class | Example Scaffold/Derivative | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases (CDK4/CDK6) | Indolyl 1,2,4-triazoles | Oncology | rsc.org |
| Aromatase | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Oncology | nih.gov |
| PARP Enzymes | nih.govnih.govnih.govTriazolo[3,4-b]benzothiazole | Oncology | acs.org |
| Kinases (Haspin/Clk4) | N1-Benzoylated 5-(4-pyridinyl)indazoles | Oncology | researchgate.net |
Investigation of Receptor Interactions and Ligand Binding (in vitro studies)
Understanding how a ligand binds to its biological target is fundamental to drug discovery and chemical biology. The (R)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole scaffold contains key functional groups for establishing high-affinity interactions within receptor binding pockets. The nitrogen atoms of the 1,2,4-triazole ring can act as both hydrogen bond donors and acceptors, while the secondary amine of the pyrrolidine (B122466) ring is a potent hydrogen bond donor. ijpca.org
In vitro studies are essential for characterizing these interactions. Common techniques include:
Binding Assays: Radioligand or fluorescent competitive binding assays are used to determine the binding affinity of a compound for its receptor, typically expressed as an IC50 or Ki value. For example, such assays were used to show that certain (S)-pyrrolidine derivatives could bind to the CXCR4 chemokine receptor with nanomolar affinity. nih.gov
Structural Biology: X-ray crystallography provides atomic-level detail of how a ligand is oriented within a receptor's binding site. For instance, a crystallographic study of an inhibitor bound to several PARP enzymes revealed that the N1 and N2 atoms of its triazole ring formed crucial hydrogen bonds with backbone glycine (B1666218) and serine residues. acs.org This level of detail is invaluable for structure-based drug design.
Biophysical Techniques: Methods like Differential Scanning Fluorimetry (DSF) can be used to confirm direct binding by measuring the increase in the thermal stability of a target protein upon ligand binding. tue.nl
These studies confirm that the molecular interactions are not random but are dictated by the specific arrangement of functional groups on the ligand and complementary residues in the receptor, with the chirality of the pyrrolidine ring often playing a decisive role in achieving the correct binding orientation.
Use as Molecular Probes for Target Identification and Validation
A significant challenge in pharmacology is identifying the specific protein targets through which a bioactive small molecule exerts its effects. Chemical proteomics utilizes molecular probes derived from the bioactive compound to "fish" for and identify these targets from complex biological mixtures like cell lysates. nih.govresearchgate.net
The this compound scaffold is well-suited for conversion into a molecular probe. The general structure of such a probe consists of three parts: the parent bioactive molecule, a linker, and a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). researchgate.net A common strategy involves introducing a "clickable" chemical handle, such as a terminal alkyne or azide (B81097), onto the parent molecule. This allows for the subsequent attachment of a reporter tag via a highly efficient click reaction. nih.govfrontiersin.org
The workflow for target identification using a probe based on this scaffold would typically involve:
Probe Synthesis: A derivative of this compound is synthesized with an attached alkyne group.
Target Binding: The probe is incubated with live cells or a cell lysate, allowing it to bind to its protein targets.
Reporter Tagging: An azide-biotin tag is attached to the probe-protein complex via a copper-catalyzed click reaction.
Affinity Purification: The biotinylated complexes are captured and enriched using avidin-coated beads.
Target Identification: The captured proteins are eluted, digested, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsemanticscholar.org
This approach has been successfully applied using a sulfonyl-triazole probe (KY-26) to identify the binding sites of covalent kinase inhibitors across the proteome. nih.gov Such studies are crucial for validating a drug's mechanism of action and identifying potential off-target effects.
Incorporation into Complex Systems for Biological Studies (e.g., Conjugates)
The chemical properties of the this compound scaffold make it an excellent building block for incorporation into larger, more complex molecular systems. The secondary amine of the pyrrolidine ring and the nitrogen atoms of the triazole ring can serve as synthetic handles for conjugation to other molecules.
One of the most powerful methods for creating such conjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which is often used to form a triazole ring that links two different molecular entities. mdpi.commdpi.com This allows the pyrrolidinyl-triazole motif to be tethered to a variety of functional units, including:
Targeting Ligands: Conjugation to molecules like peptides or antibodies that recognize specific cell surface receptors can direct the compound to a particular cell type or tissue.
Imaging Agents: Attachment to fluorescent dyes or radiolabeled tracers can enable visualization of the compound's distribution and target engagement in cells or whole organisms.
Other Bioactive Molecules: Linking two different pharmacophores can create bifunctional molecules with synergistic or novel biological activities. ijpca.org
By incorporating the scaffold into these complex systems, researchers can develop sophisticated tools for studying biological processes with greater precision and control.
Design of Advanced Ligands for Specific Biological Targets (excluding clinical applications)
The design of advanced ligands aims to optimize the interaction of a molecule with its biological target to achieve high potency and, crucially, high selectivity. The this compound structure serves as an excellent starting point for such design efforts. Medicinal chemists employ a process of rational design and structure-activity relationship (SAR) studies to systematically modify the scaffold and enhance its properties.
Key design considerations include:
Stereochemistry: The fixed (R)-configuration of the pyrrolidine ring is critical. It pre-organizes the molecule into a specific three-dimensional shape, which can be tailored to fit a chiral binding pocket, thereby increasing affinity and selectivity against other targets that may have different topographies. nih.gov
Substitution: Adding different chemical groups to the pyrrolidine or triazole rings can introduce new interactions (e.g., hydrophobic, electrostatic) with the target protein. SAR studies explore how these changes affect binding affinity. For example, in the development of AAK1 kinase inhibitors, modifications to a related scaffold improved potency by more than tenfold by enabling a new water-bridged hydrogen bond with a glutamate (B1630785) residue in the binding pocket. nih.gov
Computational Modeling: Molecular docking and other computational techniques are used to predict how a designed ligand will bind to its target. nih.gov This allows for the virtual screening of many potential structures before committing to chemical synthesis, accelerating the design process.
Through these iterative cycles of design, synthesis, and testing, the initial scaffold can be transformed into a highly potent and selective ligand optimized for a specific biological target, serving as a powerful tool for basic research.
Exploration in Early-Stage Pre-clinical Drug Discovery (focused on mechanism of action)
In the early stages of drug discovery, compounds based on promising scaffolds are investigated to understand their biological effects and mechanism of action. This involves a range of in vitro and cell-based assays before any consideration of clinical development. The this compound scaffold has been the foundation for molecules explored in various disease contexts.
Anticancer Activity: Derivatives of 1,2,4-triazole are frequently evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.net Standard MTT assays are used to measure cell viability and determine the concentration at which the compound inhibits cell growth by 50% (IC50). nih.gov For example, novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines. nih.gov
Antimicrobial Research: The 1,2,4-triazole core is present in several antifungal agents. New derivatives are often screened for activity against pathogenic bacteria and fungi. researchgate.netresearchgate.net For example, a series of 1,2,4-triazolyl pyridines were discovered that inhibit the growth of Mycobacterium tuberculosis (Mtb), and mechanistic studies showed they were effective against Mtb during the infection of macrophages. nih.gov
Neuroprotective Studies: In the context of neurodegenerative diseases, related 5-(4-pyridinyl)-1,2,4-triazole compounds were investigated for their mechanism of action. In vitro studies using light scattering and Thioflavin T binding assays demonstrated that these molecules could reduce the pathological aggregation of the α-synuclein protein, a key event in Parkinson's disease. nih.govnih.gov
These early-stage mechanistic studies are vital for validating the therapeutic hypothesis and understanding the molecular basis of a compound's activity, providing the foundational knowledge required for any further development.
Advanced Analytical Methodologies for Complex Systems Containing R 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
Hyphenated Techniques for Structural Confirmation and Purity Assessment (e.g., LC-MS/NMR)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the unambiguous structural confirmation and rigorous purity assessment of chiral molecules like (R)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole and its derivatives. The combination of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful workflow for separating complex mixtures and obtaining detailed structural information of the individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for purity assessment. japsonline.com A chiral High-Performance Liquid Chromatography (HPLC) method can be developed to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess. japsonline.com The use of a suitable chiral stationary phase is critical for achieving baseline separation of the enantiomers. japsonline.com Coupled with mass spectrometry, this technique not only confirms the identity of the desired enantiomer by its mass-to-charge ratio but also detects and helps identify any impurities, such as diastereomers, regioisomers, or byproducts from the synthesis. The sensitivity of modern MS detectors allows for the detection of trace-level impurities. japsonline.com
For unequivocal structural elucidation, particularly for novel derivatives, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, technique. It allows for the acquisition of one- and two-dimensional NMR spectra of compounds as they elute from the HPLC column. This is especially useful for resolving ambiguities in the structure of isomers that may not be distinguishable by MS alone. The structural information gleaned from NMR, such as proton and carbon chemical shifts and coupling constants, provides a detailed picture of the molecular architecture, including the connectivity of the pyrrolidine (B122466) and triazole rings and the stereochemistry of the chiral center. nih.govresearchgate.net While not always a high-throughput method, the depth of structural information it provides is unparalleled.
A typical workflow for the analysis of a sample containing this compound could involve initial screening by chiral HPLC with UV detection to determine the enantiomeric ratio. Subsequently, LC-MS/MS can be employed for sensitive quantification and identification of the main component and any impurities. japsonline.com For novel or complex mixtures, fractions can be collected from the HPLC for offline NMR analysis, or an LC-NMR experiment can be performed for direct structural confirmation.
Table 1: Illustrative Data from Hyphenated Technique Analysis of a Chiral Triazole Compound
| Analytical Technique | Parameter | Observation | Interpretation |
|---|---|---|---|
| Chiral HPLC | Retention Time (R-enantiomer) | 8.5 min | Separation of enantiomers |
| Retention Time (S-enantiomer) | 10.2 min | ||
| Enantiomeric Excess | >99% | High enantiomeric purity | |
| LC-MS | [M+H]⁺ ion | m/z 153.1092 | Confirms molecular weight |
| ¹H NMR (of isolated R-enantiomer) | Chemical Shifts and Coupling Constants | Characteristic signals for pyrrolidine and triazole protons | Confirms structural integrity |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
The ability to monitor chemical reactions in real-time without the need for sampling and offline analysis provides significant advantages in terms of understanding reaction kinetics, optimizing reaction conditions, and identifying transient intermediates. In situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, as well as benchtop NMR, are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.
In situ Raman spectroscopy has been successfully used to monitor the formation of triazole rings in real-time. nih.gov For instance, in "click" chemistry reactions, the disappearance of the characteristic vibrational band of the azide (B81097) starting material and the appearance of new bands corresponding to the triazole ring can be tracked over time. nih.gov This allows for the precise determination of reaction endpoints and can provide insights into the reaction mechanism. nih.gov Similarly, in situ FTIR can monitor the consumption of reactants and the formation of products by tracking their characteristic infrared absorption bands. researchgate.net
The detection of reaction intermediates is crucial for elucidating reaction pathways and identifying potential side reactions. In the synthesis of 1,2,4-triazoles, photochemical methods have been shown to proceed through transient species like azomethine ylides. nih.gov While direct in situ detection of such short-lived intermediates can be challenging, techniques like time-resolved spectroscopy or trapping experiments coupled with spectroscopic analysis can provide evidence for their existence. Furthermore, real-time reaction monitoring using benchtop NMR spectroscopy has emerged as a powerful tool. nih.gov This technique can provide detailed structural information about all species in the reaction mixture, including starting materials, intermediates, products, and byproducts, as the reaction progresses. nih.gov This allows for a comprehensive understanding of the reaction profile.
Table 2: Application of In Situ Spectroscopy for Monitoring Triazole Synthesis
| Spectroscopic Technique | Monitored Species/Vibrational Mode | Observation during Reaction | Information Gained |
|---|---|---|---|
| In Situ Raman | Azide (N₃) stretch | Decrease in intensity | Consumption of starting material |
| Triazole ring breathing mode | Increase in intensity | Formation of the triazole ring | |
| In Situ FTIR | Isothiocyanate (N=C=S) stretch | Disappearance of the band | Progress of cyclization precursor formation |
| C=N stretch of triazole | Appearance of a new band | Indication of triazole ring formation | |
| Benchtop NMR | Specific proton signals of reactants | Decrease in signal intensity | Reaction kinetics |
| New proton signals of intermediates | Transient appearance and disappearance | Identification of reaction intermediates |
High-Throughput Screening Methodologies for Chemical Libraries Based on the Scaffold
The this compound scaffold serves as a valuable starting point for the construction of diverse chemical libraries for drug discovery. nih.govrsc.orgnih.gov High-Throughput Screening (HTS) provides the means to rapidly evaluate these large libraries for biological activity against a specific target. azolifesciences.comnih.gov The development of robust and efficient HTS assays is therefore critical.
HTS assays can be broadly categorized as either target-based or cell-based. nih.gov Target-based assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. h1.co For example, a library of this compound derivatives could be screened for their ability to inhibit a particular kinase using a fluorescence-based assay that measures enzyme activity. h1.co Cell-based assays, on the other hand, assess the effect of a compound on a cellular process or phenotype. nih.gov These assays are often more physiologically relevant but can be more complex to interpret.
The development of a chemical library based on the this compound scaffold often involves parallel synthesis techniques to generate a large number of analogs with diverse substituents. rsc.org An efficient synthesis strategy allows for the rapid creation of a library for screening. rsc.org For chiral scaffolds, high-throughput methods for determining enantiomeric purity are also crucial. A circular dichroism (CD)-based assay has been developed for the rapid determination of enantiomeric excess in libraries of chiral triazoles. rsc.org
The data generated from HTS campaigns can be substantial, requiring sophisticated data analysis tools to identify "hits" – compounds that exhibit the desired biological activity. nih.gov These hits are then subjected to further validation and optimization to develop lead compounds.
Table 3: Example of a High-Throughput Screening Cascade for a Pyrrolidinyl-Triazole Library
| Screening Stage | Assay Type | Purpose | Example Metric |
|---|---|---|---|
| Primary Screen | Target-based enzymatic assay (e.g., fluorescence) | Identify initial "hits" from a large library | % Inhibition at a single concentration (e.g., 10 µM) |
| Dose-Response | Target-based assay | Determine the potency of the initial hits | IC₅₀ value |
| Selectivity Screen | Counter-screen against related targets | Assess the selectivity of the potent hits | IC₅₀ values against off-targets |
| Cell-based Assay | Phenotypic assay in a relevant cell line | Confirm activity in a cellular context | EC₅₀ value |
| Chiral Purity Analysis | CD-based assay or chiral HPLC | Confirm the enantiomeric purity of active compounds | Enantiomeric excess (%) |
Future Research Directions and Emerging Trends for R 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
The unique structural amalgamation of a chiral pyrrolidine (B122466) ring and an aromatic 1,2,4-triazole (B32235) moiety in (R)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole presents a fertile ground for future scientific exploration. This compound stands at the intersection of organocatalysis, medicinal chemistry, and materials science, with numerous avenues for advanced research. The following sections outline key future research directions and emerging trends centered on this promising heterocyclic scaffold.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, toluene, reflux, 24h | 65–75 | ≥95% |
| 2 | (R)-pyrrolidine-2-carboxylic acid, EDC/HOBt, DMF | 50–60 | ≥98% |
Advanced: How can density functional theory (DFT) and molecular docking guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- DFT Applications :
- Molecular Docking :
Q. Table 2: Docking Scores vs. Experimental Activity
| Derivative | ΔG (kcal/mol) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Compound A | −9.8 | 0.15 |
| Compound B | −8.7 | 1.2 |
Basic: What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- Purity assessment : HPLC (C18 column, 0.1% TFA/ACN gradient; retention time: 6.8 min) with UV detection (λ = 254 nm) .
- Stability studies : Accelerated degradation (40°C/75% RH, 4 weeks) monitored via LC-MS to detect hydrolysis byproducts (e.g., triazole ring-opening products at m/z 176.1) .
Advanced: How can researchers resolve contradictions in reported biological activities of triazole derivatives, such as conflicting COX-2 inhibition data?
Answer:
Q. Table 3: Contradictory COX-2 Data Analysis
| Study | IC₅₀ (μM) | Assay Type | Solvent (%) |
|---|---|---|---|
| X | 0.15 | Human whole blood | 0.05 |
| Y | 2.1 | Murine microsomal | 1.0 |
Advanced: What strategies optimize regioselectivity in the synthesis of triazole-pyrrolidine hybrids, and how are competing pathways suppressed?
Answer:
Q. Table 4: Reaction Optimization
| Catalyst | Temp (°C) | 1,2,4-Triazole Yield (%) |
|---|---|---|
| None | 100 | 45 |
| CuI | 80 | 92 |
Basic: How are physicochemical properties (e.g., pKa, logP) of this compound determined experimentally?
Answer:
- pKa determination : Potentiometric titration in 47 solvents (e.g., water: pKa 6.2; DMSO: pKa 8.5) .
- logP measurement : Shake-flask method (octanol/water partition coefficient: 1.8 ± 0.2) .
Advanced: What computational tools predict ADME/Tox profiles of triazole derivatives, and how do structural modifications improve pharmacokinetics?
Answer:
- ADME prediction : SwissADME calculates bioavailability radar (TPSA: 75 Ų; GI absorption: low) .
- Toxicity mitigation : Replace metabolically labile groups (e.g., methylsulfonyl with trifluoromethyl) to reduce hepatotoxicity .
Advanced: How do solvent polarity and protonation states influence the biological activity of this compound?
Answer:
- Solvent polarity : Higher activity in polar aprotic solvents (e.g., DMF) due to enhanced solubility (logS: −2.1 in water vs. −1.3 in DMF) .
- Protonation effects : At physiological pH (7.4), the triazole ring (pKa 6.2) exists as a zwitterion, enhancing membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
